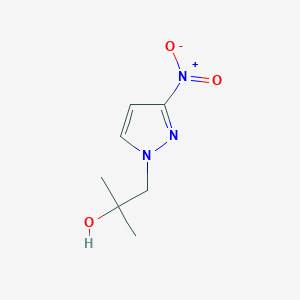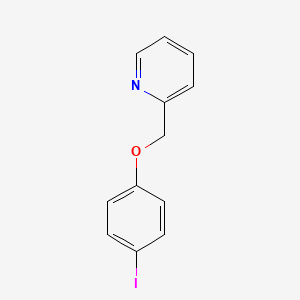
2-(4-Iodophenoxymethyl)pyridine
描述
“2-(4-Iodophenoxymethyl)pyridine” is a chemical compound that is used in scientific research. It has a molecular weight of 311.12 . It is a versatile material with diverse applications, ranging from drug discovery to organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2-(4-Iodophenoxymethyl)pyridine”, is an important field of research . The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2-(4-Iodophenoxymethyl)pyridine” has been analyzed using various methods. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis have been used to determine the structures and the interaction energies of the formed complexes .Chemical Reactions Analysis
Pyridines, including “2-(4-Iodophenoxymethyl)pyridine”, play a key role in several biological processes . They are involved in reactions with electrophilic reagents, addition to nitrogen, and reactions with protic acids .Physical And Chemical Properties Analysis
All matter, including “2-(4-Iodophenoxymethyl)pyridine”, has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学研究应用
Novel Coordination Complexes and Clusters
The use of related pyridine derivatives has led to the discovery of new families of lanthanide clusters exhibiting unique magnetic and optical properties. For instance, a novel family of Ln(III)(9) clusters with a unique sandglass-like topology was synthesized using 2-(hydroxymethyl)pyridine, showcasing single-molecule magnetism in Dy(III) members and intense red photoluminescence in Eu(III) analogues. This highlights the potential of pyridine derivatives in creating advanced materials with dual functional properties (Alexandropoulos et al., 2011).
Catalysis and Chemical Synthesis
Pyridine-modified heteropoly compounds have shown remarkable efficacy as catalysts in the hydroxylation of benzene to phenol, with certain pyridine-modified molybdovanadophosphates displaying exceptional yield and selectivity. This demonstrates the role of pyridine derivatives in enhancing catalytic activities, likely through electronic interactions and pseudo-liquid-phase behavior (Leng et al., 2008).
Material Science and Polymer Chemistry
Pyridine-based Schiff bases and their polyphenol species have been synthesized and characterized, revealing significant potential in electronic, opto-electronic, photovoltaic, and aerospace applications due to their polyconjugated structures, low band gaps, and high thermal stability. This underscores the importance of pyridine derivatives in developing new materials with desirable optical, electrical, and thermal properties (Kaya et al., 2010).
Environmental and Analytical Chemistry
In environmental science, pyridine derivatives play a crucial role in the photocatalytic degradation of pollutants. Studies on the degradation kinetics and products of pyridine in water via TiO2 photocatalysis have provided insights into the mechanisms of pollutant removal, contributing to the development of more effective water purification technologies (Maillard-Dupuy et al., 1994).
Supramolecular Chemistry and Nanostructures
Research into polymeric supramolecular nanostructures using poly(4-vinyl pyridine) has demonstrated the ability to tailor hierarchical order-disorder and order-order transitions, alongside switching of functional properties. This highlights the application of pyridine derivatives in designing materials with controllable phase transitions and electrical conductivity, paving the way for advanced technological applications (Ruokolainen et al., 1998).
属性
IUPAC Name |
2-[(4-iodophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQNWKSJHMVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenoxymethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



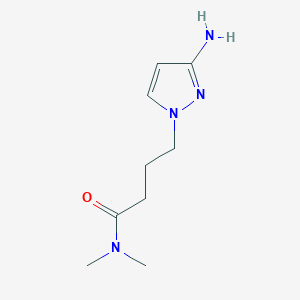
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
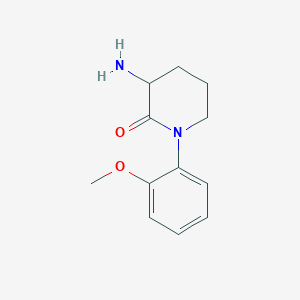
![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
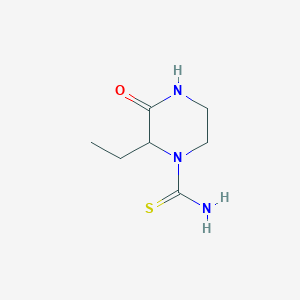
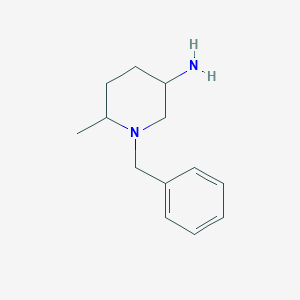
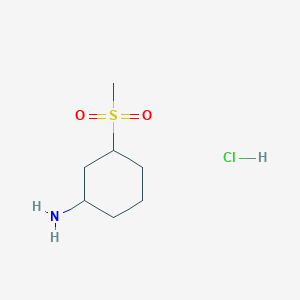
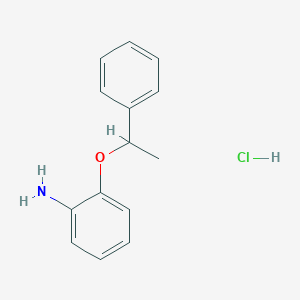
![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
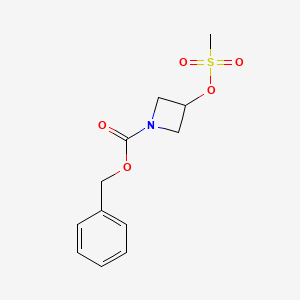
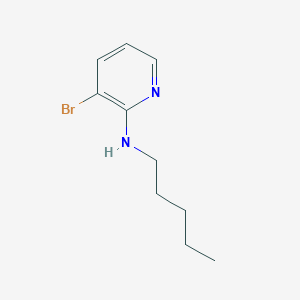
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
